4-(thiophen-2-yl)-1-{[3-(trifluoromethyl)phenyl]methyl}piperidine-2,6-dione
Description
The compound 4-(thiophen-2-yl)-1-{[3-(trifluoromethyl)phenyl]methyl}piperidine-2,6-dione features a piperidine-2,6-dione core substituted at position 4 with a thiophen-2-yl group and at position 1 with a benzyl group bearing a 3-(trifluoromethyl)phenyl moiety. The piperidine-2,6-dione scaffold is a privileged structure in medicinal chemistry, often associated with immunomodulatory and antineoplastic activities . The thiophene ring may enhance π-π stacking interactions in biological targets, while the trifluoromethyl group improves metabolic stability and lipophilicity.
Properties
IUPAC Name |
4-thiophen-2-yl-1-[[3-(trifluoromethyl)phenyl]methyl]piperidine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3NO2S/c18-17(19,20)13-4-1-3-11(7-13)10-21-15(22)8-12(9-16(21)23)14-5-2-6-24-14/h1-7,12H,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZGVYCBHNPFJDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)N(C1=O)CC2=CC(=CC=C2)C(F)(F)F)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in the Piperidine-2,6-dione Family
Iberdomide (INN List 79)
- Structure : (3S)-3-[4-({4-[(morpholin-4-yl)methyl]phenyl}methoxy)-1-oxo-1,3-dihydro-2H-isoindol-2-yl]piperidine-2,6-dione .
- Key Features : Incorporates a morpholine-containing benzyl group and an isoindole moiety.
- Activity: Antineoplastic agent targeting cereblon E3 ligase, a common mechanism for immunomodulatory imide drugs (IMiDs).
- Differentiation : Unlike the target compound, iberdomide’s larger isoindole and morpholine groups likely confer distinct binding kinetics and pharmacokinetics.
Cemsidomide (INN List 128)
- Structure : (3S)-3-(6-{[4-(morpholin-4-ylmethyl)phenyl]methyl}-2-oxobenz[cd]indol-1-yl)piperidine-2,6-dione .
- Key Features : Contains a benz[cd]indol system linked to a morpholine-substituted benzyl group.
- Differentiation : The benz[cd]indol moiety increases molecular weight and complexity compared to the target compound’s simpler thiophene substitution.
Compound 25 (Kinase Inhibitor)
- Structure: 3-(1-oxo-4-((2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)pyrimidin-4-yl)amino)isoindolin-2-yl)piperidine-2,6-dione .
- Key Features : Includes a pyrimidine-piperazine linker and trifluoromethylphenyl group.
- Activity : Likely targets anaplastic lymphoma kinase (ALK) due to its pyrimidine scaffold.
- Differentiation : The target compound lacks the pyrimidine-piperazine system, suggesting divergent mechanisms.
Heterocyclic Derivatives with Overlapping Substituents
Urea-Thiazole-Piperazine Derivatives (Molecules, 2013)
- Examples : Compounds 11a–11o with varied aryl substituents (e.g., 3-chlorophenyl, 3-trifluoromethylphenyl) .
- Key Features : Urea-linked thiazole-piperazine cores.
- Activity : Unspecified but likely kinase inhibitors or receptor binders.
- Differentiation : These compounds lack the piperidine-2,6-dione scaffold but share trifluoromethylphenyl groups, highlighting the role of this substituent in enhancing binding affinity.
4-(2-(4-Methylphenyl Thio)phenyl)piperidine Derivatives
Comparative Data Table
Key Research Findings and Structure-Activity Relationships (SAR)
Trifluoromethyl Phenyl Group : Present in both the target compound and urea-thiazole derivatives (e.g., 11e), this group enhances binding to hydrophobic pockets in targets like kinases or cereblon .
Thiophene vs. Phenyl : The thiophene in the target compound may improve π-π interactions compared to phenyl groups in analogs like 4-(2-(4-methylphenyl thio)phenyl)piperidine .
Synthetic Accessibility : Urea-thiazole derivatives (yields: 83–88%) are more efficiently synthesized than Compound 25 (7% yield) , suggesting that the target compound’s synthesis could be feasible if similar methodologies are applied.
Antineoplastic Potential: Iberdomide and cemsidomide demonstrate that piperidine-2,6-diones with extended aromatic systems (e.g., isoindole, benz[cd]indol) are potent antineoplastic agents, implying that the target compound’s thiophene might offer a balance between activity and metabolic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
